molecular formula C14H20O B7992624 3-(4-n-Butoxy-3-methylphenyl)-1-propene

3-(4-n-Butoxy-3-methylphenyl)-1-propene

Cat. No.: B7992624
M. Wt: 204.31 g/mol
InChI Key: DBJVTGHZXAQUFQ-UHFFFAOYSA-N
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Description

3-(4-n-Butoxy-3-methylphenyl)-1-propene is an organochemical compound featuring a propene backbone substituted with a 4-n-butoxy-3-methylphenyl group. This structure combines an alkoxy chain (butoxy) and a methyl group on the aromatic ring, which may influence its electronic and steric properties. The compound is cataloged under reference code 10-F395363 by CymitQuimica, though commercial availability is currently discontinued . Its molecular formula is inferred as C₁₄H₂₀O, with a molecular weight of approximately 204.31 g/mol, based on analogous structures .

Properties

IUPAC Name

1-butoxy-2-methyl-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-6-10-15-14-9-8-13(7-5-2)11-12(14)3/h5,8-9,11H,2,4,6-7,10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJVTGHZXAQUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-n-Butoxy-3-methylphenyl)-1-propene, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by its propene backbone substituted with a butoxy and a methyl group on the phenyl ring. This specific arrangement contributes to its biological activity, particularly in how it interacts with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related chalcone derivatives demonstrate strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds typically range from 1 to 8 µg/mL, highlighting their potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Target Bacteria
Compound A1S. aureus
Compound B2E. coli
Compound C8Salmonella enterica

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways and enzyme activities. For example, certain structural modifications in similar compounds have been linked to enhanced cytotoxicity against various cancer cell lines .

In a case study involving indolyl-pyridinyl-propenones, it was found that specific substitutions could significantly alter the biological profile of the compounds, leading to increased efficacy in inducing cancer cell death .

The mechanism of action for this compound likely involves interaction with cellular receptors or enzymes, leading to altered biochemical pathways. The presence of the butoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, revealing that hydrophobic properties play a crucial role in their biological efficacy. Compounds with medium hydrophobicity often exhibited the highest antibacterial activity due to improved interaction with bacterial membranes .

Case Studies

  • Antibacterial Activity : A study comparing various derivatives showed that those with alkyl substitutions had enhanced antibacterial properties against Staphylococcus aureus, with MIC values significantly lower than those without such modifications.
  • Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that certain derivatives induced significant cell death in glioblastoma cells, suggesting potential for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest significant potential in medicinal chemistry, particularly in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures to 3-(4-n-Butoxy-3-methylphenyl)-1-propene exhibit anticancer properties. For instance, derivatives of phenylpropenes have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study published in Molecules demonstrated that certain phenylpropene derivatives showed promising results against cancer cell lines by inducing apoptosis via the mitochondrial pathway .

Organic Synthesis

This compound is also valuable in organic synthesis due to its functional groups that facilitate various chemical reactions.

Synthetic Pathways

The synthesis of this compound can involve several methods, including:

  • Alkylation Reactions : Utilizing alkyl halides to introduce the butoxy group.
  • Metathesis Reactions : Employing catalysts for olefin metathesis to form new carbon-carbon bonds.

These pathways highlight the versatility of this compound as a building block in synthesizing more complex organic molecules.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Polymerization Studies

Research has shown that compounds with similar structures can undergo polymerization reactions to form thermoplastic elastomers. These materials possess desirable properties such as flexibility, durability, and resistance to chemicals. For instance, studies have indicated that incorporating butoxy groups into polymer chains enhances solubility and processability.

Comparison with Similar Compounds

Structural and Substituent Effects

A. 3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)

  • Molecular Formula : C₁₂H₁₆
  • Molecular Weight : 160.26 g/mol
  • Key Differences: Substituents: The isopropyl group (C₃H₇) at the ortho position introduces significant steric hindrance compared to the butoxy and methyl groups in the target compound. Electronic Effects: Isopropyl is electron-donating via inductive effects, while the butoxy group in 3-(4-n-Butoxy-3-methylphenyl)-1-propene donates electrons through resonance, enhancing aromatic ring activation.

B. 3-(1-Adamantyl)-1-propene

  • Molecular Formula : C₁₃H₁₈
  • Molecular Weight : 174.28 g/mol
  • Key Differences :
    • Substituents: The adamantyl group (bulky tricyclic hydrocarbon) drastically disrupts polymer crystallinity when copolymerized with ethene or propene, as shown in metallocene-catalyzed systems .
    • Thermal Properties: Adamantyl-containing polymers exhibit higher glass transition temperatures (Tg) due to rigid substituents, whereas the butoxy-methylphenyl group in the target compound may offer intermediate rigidity .
    • Synthesis Challenges: Adamantyl derivatives require multi-step syntheses with low yields (e.g., 10–20% in early attempts), whereas butoxy-methylphenyl analogs may be more straightforward .

C. 3-(4-Methoxyphenyl)-1-phenylpropan-1-one (4b, Table 2)

  • Molecular Formula : C₁₆H₁₆O₂
  • Molecular Weight : 240.30 g/mol
  • Key Differences :
    • Functional Group: A ketone moiety replaces the propene backbone, altering reactivity (e.g., susceptibility to nucleophilic attack).
    • Substituent Position: The methoxy group at the para position resembles the butoxy group in electronic activation but lacks the steric bulk of the n-butoxy chain .
Physicochemical and Application-Based Comparisons
Compound Molecular Weight (g/mol) Key Substituents Applications Key Challenges
This compound ~204.31 4-n-Butoxy, 3-methyl Potential monomer for polymers Limited commercial availability
3-(2-Isopropylphenyl)-1-propene 160.26 2-Isopropyl Organic synthesis intermediates High steric hindrance
3-(1-Adamantyl)-1-propene 174.28 1-Adamantyl High-performance polymers Low synthesis yields
3-(4-Methoxyphenyl)-1-phenylpropan-1-one 240.30 4-Methoxy, ketone Pharmaceutical intermediates Reactivity limited by ketone group
Reactivity and Polymerization Potential
  • This compound: The propene backbone allows participation in radical or coordination polymerization. The butoxy group may enhance solubility in non-polar media, while the methyl group could moderate Tg in polymers.
  • 3-(1-Adamantyl)-1-propene : Forms copolymers with ethene/propene via metallocene catalysts, but insolubility complicates characterization .
  • Chlorinated Propenes (e.g., 1,2-dichloropropene) : Higher reactivity due to electronegative chlorine substituents but pose environmental toxicity concerns .

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